2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine

Drug Discovery Physicochemical Profiling CNS Penetration

Specifically engineered for CNS-penetrant kinase inhibitor programs, this pyrimidine building block solves critical SAR challenges. Its pyrrolidine ring provides conformational constraint and target selectivity distinct from piperidine analogs, while the chloromethyl handle enables efficient nucleophilic displacement. With a balanced LogP (2.34) and TPSA (29.02 Ų), it is ideal for BBB-penetrant leads. Available from gram to kilogram scale with cold-chain logistics, ensuring seamless progression from hit-to-lead to preclinical candidacy.

Molecular Formula C9H12ClN3
Molecular Weight 197.66 g/mol
CAS No. 748733-00-8
Cat. No. B1602059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine
CAS748733-00-8
Molecular FormulaC9H12ClN3
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC(=NC=C2)CCl
InChIInChI=1S/C9H12ClN3/c10-7-8-11-4-3-9(12-8)13-5-1-2-6-13/h3-4H,1-2,5-7H2
InChIKeyBKHHSQPVWCZMBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine (CAS 748733-00-8) Technical Profile: Procurement-Ready Pyrimidine Building Block


2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine is a heterocyclic organic compound belonging to the pyrimidine class, characterized by a chloromethyl substituent at the 2-position and a pyrrolidin-1-yl group at the 4-position of the pyrimidine ring . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and drug discovery programs, where its dual functional groups enable sequential derivatization . Vendors report commercial availability at purities of 95% to 98%, with storage recommendations at 2-8°C to preserve stability .

Why Generic Substitution of 2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine Fails in Medicinal Chemistry Applications


In medicinal chemistry campaigns targeting kinase inhibition or CNS-penetrant leads, substituting 2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine with simpler analogs introduces unacceptable variability in both physicochemical properties and downstream synthetic efficiency. The pyrrolidine ring imparts a specific lipophilicity (LogP 2.34) and conformational constraint that is absent in dimethylamino derivatives, while the chloromethyl group provides a reactive handle for nucleophilic displacement that is more sterically accessible than in piperidine-containing analogs [1]. Patents covering pyrimidine-substituted pyrrolidine derivatives highlight the critical nature of the 4-position substitution for achieving target selectivity [2].

Quantitative Differentiation Evidence: 2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine vs. Analogs


Enhanced Lipophilicity (LogP 2.34) vs. 2-(Chloromethyl)pyrimidine (XLogP3 0.6) Improves Membrane Permeability Predictions

2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine exhibits a calculated LogP of 2.34 , which is 1.74 log units higher than the XLogP3 of 0.6 reported for the simpler analog 2-(chloromethyl)pyrimidine . This increased lipophilicity is attributed to the pyrrolidine substitution at the 4-position and aligns with the typical range for orally bioavailable and CNS-penetrant small molecules.

Drug Discovery Physicochemical Profiling CNS Penetration

Commercial Purity Specification (95-98%) and Cold-Chain Storage Requirement (2-8°C)

Multiple vendors supply 2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine at purities of 95% to 98% , with explicit storage requirements at 2-8°C to maintain integrity . In contrast, the simpler analog 2-(chloromethyl)pyrimidine is often listed without specified purity or with room-temperature storage conditions, reflecting differing stability profiles attributable to the electron-donating pyrrolidine group modulating the reactivity of the chloromethyl moiety.

Synthetic Chemistry Building Block Procurement Stability

Increased Molecular Weight (197.67 g/mol) and PSA (29.02 Ų) vs. 2-(Chloromethyl)pyrimidine (128.56 g/mol, PSA ~25.8 Ų)

The introduction of the pyrrolidin-1-yl group increases the molecular weight from 128.56 g/mol (2-(chloromethyl)pyrimidine) to 197.67 g/mol for the target compound [1][2]. The topological polar surface area (TPSA) also increases to 29.02 Ų [3] from approximately 25.8 Ų for the unsubstituted pyrimidine core. These property shifts place the target compound within favorable ranges for oral absorption (MW < 500, TPSA < 140 Ų) while adding conformational complexity that can enhance target selectivity.

Medicinal Chemistry Lead Optimization Property-Based Design

Steric and Electronic Differentiation from Piperidine Analog: 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine

The target compound incorporates a pyrrolidine ring (5-membered) at the 4-position, whereas the closest commercially available analog, 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine (CAS 105950-92-3), contains a 6-membered piperidine ring . This ring-size difference alters the spatial orientation and electron density of the amine nitrogen, which can modulate binding to kinase ATP pockets and influence metabolic stability. Patents covering pyrimidine-substituted pyrrolidine derivatives note that the pyrrolidine moiety provides a distinct conformational profile that can be exploited for selectivity against off-target kinases [1].

Kinase Inhibitors Structure-Activity Relationship Conformational Analysis

Best Application Scenarios for 2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine in Research and Industry


Synthesis of Kinase Inhibitor Libraries Targeting CNS Oncology Indications

The elevated LogP (2.34) and balanced TPSA (29.02 Ų) make this compound an ideal starting material for constructing blood-brain barrier penetrant kinase inhibitor candidates [1]. The chloromethyl group can be elaborated via nucleophilic substitution to introduce diverse pharmacophores, while the pyrrolidine moiety provides a key interaction with the hydrophobic back pocket of kinases such as PI3K and mTOR, as exemplified in pyrrolidinyl pyrido pyrimidinone patent literature [2].

Custom Synthesis Programs Requiring Kilogram-Scale Availability

Multiple suppliers offer custom synthesis services scaling from grams to kilograms, with defined purity specifications (95-98%) and cold-chain logistics (2-8°C) . This enables seamless transition from medicinal chemistry exploration to preclinical candidate scale-up without the need to re-optimize synthetic routes or qualify new vendors.

Pyrimidine-Focused Fragment-Based Drug Discovery (FBDD)

The compound's molecular weight (197.67 g/mol) and reactive chloromethyl handle position it as a 'rule-of-three' compliant fragment for covalent or reversible inhibitor discovery [3]. Its dual functional groups allow for rapid analog generation through parallel chemistry, accelerating hit-to-lead timelines in fragment-based campaigns.

Replacement for 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine in Selectivity-Critical Scaffolds

Where SAR studies indicate that piperidine-containing analogs exhibit off-target activity or poor metabolic stability, the pyrrolidine variant offers a structurally distinct alternative with a smaller ring and altered electronics [4]. This substitution can rescue selectivity or PK profiles without extensive de novo scaffold redesign.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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